2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-17-15-20(24)7-9-22(17)31(29,30)26-13-11-18(12-14-26)16-27-23(28)10-8-21(25-27)19-5-3-2-4-6-19/h2-10,15,18H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIWAVUORMOHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS Number: 2877629-42-8) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.5 g/mol. The structure features a piperidine moiety linked to a pyridazinone core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃O₄S |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 2877629-42-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the serotonergic system. Preliminary studies suggest that it may act as a selective agonist at the 5-HT_2C receptor , which is implicated in mood regulation and appetite control. Functional selectivity at this receptor can lead to significant therapeutic effects in conditions such as schizophrenia and depression.
Antipsychotic Potential
Research has indicated that compounds similar to This compound exhibit antipsychotic-like effects in animal models. For instance, studies have shown that selective 5-HT_2C agonists can reduce amphetamine-induced hyperactivity, suggesting potential use in treating psychotic disorders .
Neuroprotective Effects
Additionally, there is emerging evidence that this compound may possess neuroprotective properties. It could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
- Study on Antipsychotic Activity : A study conducted on a series of N-substituted piperidine derivatives demonstrated that compounds with structural similarities to our target exhibited significant efficacy in reducing hyperactivity induced by psychostimulants. The most effective derivatives showed an EC50 value in the low nanomolar range at the 5-HT_2C receptor .
- Neuroprotection Research : In vitro assays using neuronal cell lines treated with oxidative stress agents revealed that certain derivatives of piperidine, including those related to our compound, significantly reduced cell death and preserved mitochondrial function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural motifs with several classes of molecules, particularly in its piperidine and sulfonyl/dihydropyridazinone components. Below is a systematic comparison:
Core Structural Analogues
2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one ()
- Key Difference : The 2-fluorobenzoyl group replaces the 4-fluoro-2-methylbenzenesulfonyl substituent.
- This may affect solubility and target binding affinity.
2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (BK78969, )
- Key Difference : An oxolane-3-carbonyl group replaces the sulfonyl substituent.
- Implications : The oxolane (tetrahydrofuran) ring introduces additional oxygen atoms, enhancing hydrophilicity compared to the aromatic sulfonyl group. The molecular weight (367.44 g/mol) is significantly lower than the target compound’s estimated 449.5 g/mol, suggesting differences in membrane permeability .
Piperidine/Sulfonamide Analogues ()
Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and derivatives share sulfonamide and piperazine/piperidine motifs.
- Key Differences: These compounds often include biaryl or benzhydryl groups instead of the dihydropyridazinone core.
- Implications: The absence of the dihydropyridazinone ring may reduce planar rigidity, affecting conformational stability. Melting points for these analogues range from 132°C to 230°C, suggesting that the target compound’s sulfonyl group could similarly contribute to high thermal stability .
Methanesulfonyl-Piperazine Derivatives ()
The compound 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine shares a sulfonyl-piperazine moiety.
- Key Difference: A thienopyrimidine core replaces the dihydropyridazinone, and the sulfonyl group is simpler (methanesulfonyl vs. aromatic sulfonyl).
- Implications : The aromatic sulfonyl group in the target compound may enhance π-π stacking interactions in biological targets compared to aliphatic sulfonyl groups. The ESI+ mass (MH+ 494.19) for this analogue contrasts with the target’s higher molecular weight, indicating divergent pharmacokinetic profiles .
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : Analogues in were synthesized with yields varying widely, suggesting that the target compound’s synthesis may require optimization for scalability .
- Solubility and Bioavailability : The aromatic sulfonyl group in the target compound likely reduces aqueous solubility compared to oxolane-carbonyl derivatives (e.g., BK78969), which could impact oral bioavailability .
- Thermal Stability : High melting points (up to 230°C) in sulfonamide-piperazine compounds () imply that the target’s benzenesulfonyl group may confer similar stability, advantageous for formulation .
- Pharmacophore Flexibility: The dihydropyridazinone core is conserved across analogues, underscoring its role as a critical pharmacophore. Substituent variations on the piperidine ring allow tuning of electronic and steric properties for target selectivity .
Q & A
Q. What are the key synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves:
- Sulfonylation of piperidine : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
- Alkylation and cyclization : Coupling the intermediate with 6-phenyl-2,3-dihydropyridazin-3-one via nucleophilic substitution. Temperature control (<60°C) and anhydrous solvents (e.g., DMF) are critical to avoid hydrolysis of the sulfonamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >99% purity, confirmed by HPLC .
Q. How should researchers characterize the structure and purity of this compound?
- X-ray crystallography : Resolve stereochemistry and confirm the dihydropyridazinone core using triclinic crystal system parameters (e.g., Å, Å, ų) .
- NMR/LC-MS : Verify molecular integrity (e.g., NMR for fluorinated groups, NMR for piperidine protons) .
- HPLC : Use a methanol/buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) to assess purity and detect impurities .
Advanced Research Questions
Q. What strategies minimize byproducts like sulfonamide derivatives or ring-opened species during synthesis?
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using statistical models. For example, flow-chemistry systems improve reproducibility in oxidation steps (e.g., Omura-Sharma-Swern method) .
- Controlled alkylation : Use bulky bases (e.g., LDA) to suppress side reactions at the piperidine nitrogen .
- Real-time monitoring : In-line FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular uptake studies to distinguish target selectivity from off-target effects .
- Impurity profiling : Identify bioactive contaminants (e.g., 4-phenylpiperazine derivatives) using LC-MS/MS. For example, Impurity B (CAS 62337-66-0) may interfere with receptor binding .
- Binding kinetics : Surface plasmon resonance (SPR) quantifies dissociation constants () to validate selectivity .
Q. What methodologies assess stability under various conditions, and how are degradation products identified?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC with a pH 6.5 ammonium acetate buffer .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized dihydropyridazinone) using high-resolution mass spectrometry .
- Accelerated stability protocols : Follow ICH guidelines (Q1A) with storage at 25°C/60% RH for 6 months, correlating results with Arrhenius models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
